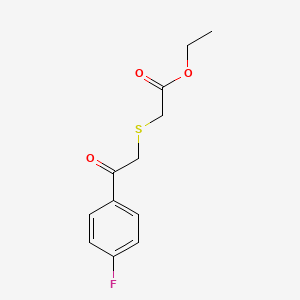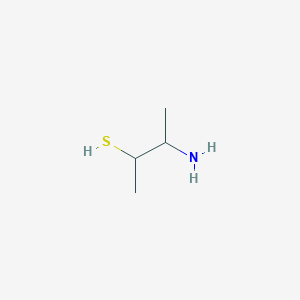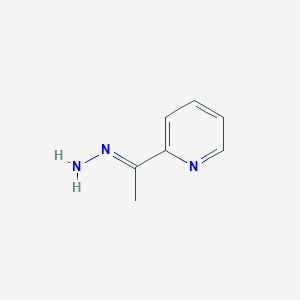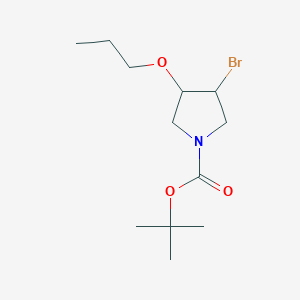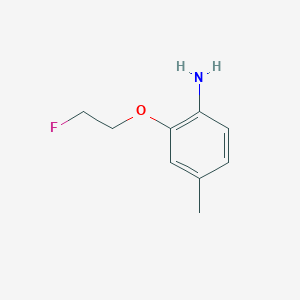
2-(2-Fluoroethoxy)-4-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluoroethoxy)-4-methylaniline is an organic compound with the molecular formula C9H12FNO It is characterized by the presence of a fluoroethoxy group attached to the aniline ring, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoroethoxy)-4-methylaniline typically involves the reaction of 4-methylaniline with 2-fluoroethanol in the presence of a suitable catalyst. One common method involves the use of potassium carbonate (KF) as a base and dimethylformamide (DMF) as a solvent. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using cost-effective precursors and efficient reaction conditions. The use of 1,2-bis(2-chloroethoxy)-ethyl ether (ClDEE) and potassium fluoride (KF) as low-cost precursors has been reported to be effective for the large-scale production of similar compounds .
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoroethoxy)-4-methylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The fluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
2-(2-Fluoroethoxy)-4-methylaniline has a wide range of applications in scientific research:
Medicinal Chemistry: The compound serves as a scaffold for drug discovery due to its aniline group, which is present in many biologically active molecules.
Material Science: It is used in the synthesis of advanced materials with unique properties.
Organic Synthesis: The compound is a versatile intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of 2-(2-Fluoroethoxy)-4-methylaniline involves its interaction with specific molecular targets and pathways. The fluoroethoxy group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
2-(4-(2-Fluoroethoxy)piperidin-1-yl)-9-methyl-9H-pyrrolo[2,3-b4,5-c’]dipyridine: This compound is used as a PET tracer for detecting pathological aggregates in Alzheimer’s disease.
4-(2-Fluoroethoxy)aniline: This compound is used in drug development and organic synthesis.
Uniqueness
2-(2-Fluoroethoxy)-4-methylaniline is unique due to its specific structural features, such as the presence of both a fluoroethoxy group and a methylaniline moiety
Properties
Molecular Formula |
C9H12FNO |
|---|---|
Molecular Weight |
169.20 g/mol |
IUPAC Name |
2-(2-fluoroethoxy)-4-methylaniline |
InChI |
InChI=1S/C9H12FNO/c1-7-2-3-8(11)9(6-7)12-5-4-10/h2-3,6H,4-5,11H2,1H3 |
InChI Key |
BBTZJXKRLCZZMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Isopropyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B13086842.png)
![(3R,8R,9S,10R,13S,14S)-3-Hydroxy-10,13-dimethyl-5,6,7,8,9,10,11,12,13,14,15,16-dodecahydro-3H-cyclopenta[a]phenanthren-17(4H)-one](/img/structure/B13086846.png)
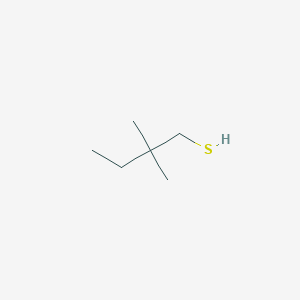
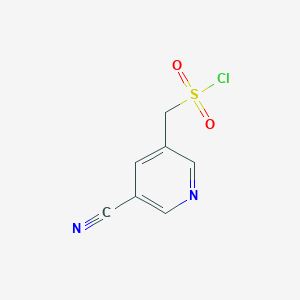
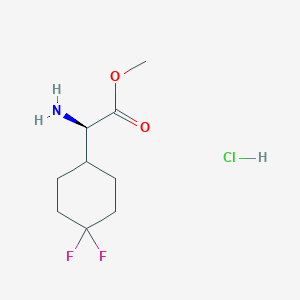
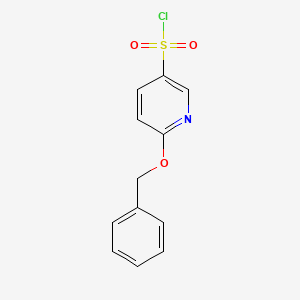
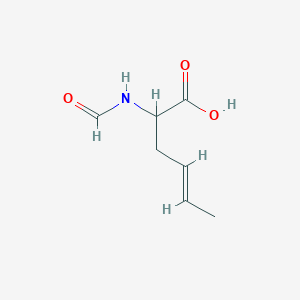
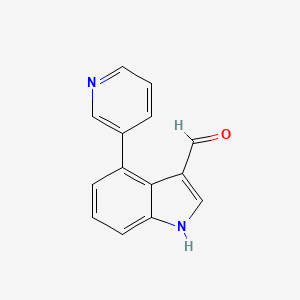
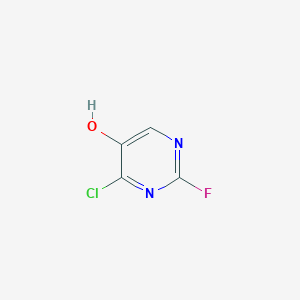
![4-Amino-2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B13086883.png)
